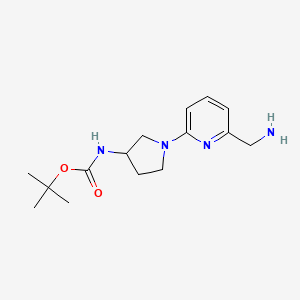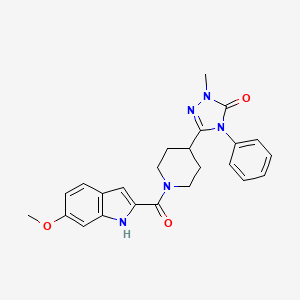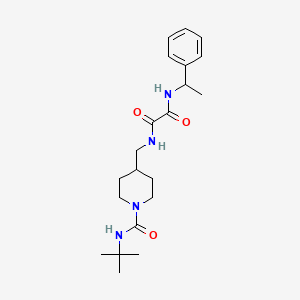![molecular formula C24H20N4O2S B2358927 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-59-3](/img/structure/B2358927.png)
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Medicinal Applications
The compound’s structure combines several interesting features, including a 1,2,3-triazole moiety, a pyrazole ring, and a benzodione scaffold. These structural elements contribute to its potential pharmacological activities. Let’s explore some key applications:
a. Anticancer Activity: Compounds containing the pyrazole ring have been investigated for their anticancer properties. This compound’s unique structure may exhibit cytotoxic effects against cancer cells. Further studies are warranted to evaluate its potential as an anticancer agent .
b. Anti-Inflammatory and Analgesic Properties: Pyrazole derivatives often possess anti-inflammatory and analgesic activities. Given the presence of the pyrazole ring in this compound, it could be explored as a candidate for pain management and inflammation control .
c. Vasodilator Potential: Certain pyrazole-based compounds act as vasodilators, helping to widen blood vessels. This property can be beneficial in conditions related to blood flow regulation, such as hypertension or cardiovascular diseases .
d. Antiviral and Antibacterial Effects: Heterocyclic compounds, including those with triazole moieties, have demonstrated antiviral and antibacterial activities. Researchers may investigate this compound’s potential in combating viral infections and bacterial pathogens .
e. Anti-HIV and Antitubercular Activities: The 1,2,3-triazole scaffold has been associated with anti-HIV and antitubercular effects. This compound’s unique combination of structural features could contribute to its efficacy against these diseases .
f. Cytoprotective Properties: Pyrazole-containing compounds have cytoprotective effects, shielding cells from damage caused by oxidative stress or other harmful factors. This compound might offer cytoprotection in various contexts .
Hydrazones and Their Biological Significance
Hydrazones, such as the one present in this compound, exhibit diverse biological properties. Let’s explore some of these:
a. Antimicrobial Activity: Hydrazones have antimicrobial effects, making them relevant in the fight against bacterial and fungal infections. This compound’s hydrazone moiety could contribute to its antimicrobial potential .
b. Anti-Inflammatory and Analgesic Effects: Similar to pyrazoles, hydrazones also possess anti-inflammatory and analgesic properties. Their combination in this compound suggests a multifaceted approach to pain relief and inflammation control .
c. Anticancer Potential: Hydrazones have been investigated for their anticancer activities. Researchers may explore this compound’s hydrazone functionality in cancer therapy .
d. Other Pharmacological Properties: Hydrazones exhibit a wide range of effects, including antiviral, cardioprotective, anticonvulsant, and antimalarial activities. Further studies can uncover additional applications .
Abdel-Wahab, B. F., Mohamed, H. A., Kariuki, B. M., & El-Hiti, G. A. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1798. [DOI: 10.3390/M1798](https://doi.org/10.
Eigenschaften
IUPAC Name |
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-17(12-10-15)21-25-24(27-26-21)31-14-4-13-28-22(29)18-7-2-5-16-6-3-8-19(20(16)18)23(28)30/h2-3,5-12H,4,13-14H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULTTYUXSFQFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


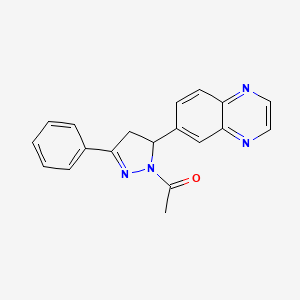
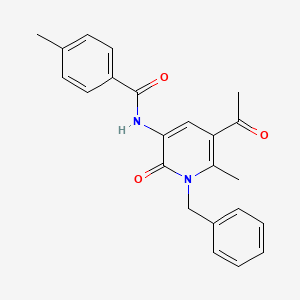

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)
![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
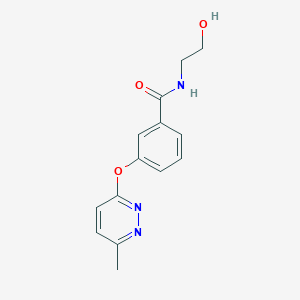
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
